Silylium

Description

Structure

3D Structure

Properties

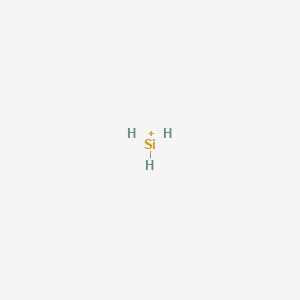

Molecular Formula |

H3Si+ |

|---|---|

Molecular Weight |

31.109 g/mol |

IUPAC Name |

silanylium |

InChI |

InChI=1S/H3Si/h1H3/q+1 |

InChI Key |

SCABQASLNUQUKD-UHFFFAOYSA-N |

SMILES |

[SiH3+] |

Canonical SMILES |

[SiH3+] |

Origin of Product |

United States |

Foundational & Exploratory

The Silylium Ion: A Journey from Elusive Intermediate to Powerful Catalyst

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the existence of a free, trivalent silicon cation, the silylium ion (R₃Si⁺), in the condensed phase was a topic of intense debate and controversy within the chemical community.[1][2] Long considered a fleeting, impossible-to-isolate reactive intermediate, the successful characterization of a "naked" this compound ion marked a paradigm shift in our understanding of silicon chemistry. This technical guide provides an in-depth exploration of the history, discovery, and modern understanding of this compound ions. It details the key experimental protocols for their generation and characterization, presents a compilation of quantitative structural and spectroscopic data, and illustrates their utility in catalysis through reaction pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in harnessing the unique reactivity of these potent electrophiles.

A History of Controversy and Discovery

The quest for the this compound ion is a compelling narrative of scientific perseverance. Analogous to the well-established carbenium ions in organic chemistry, the existence of their silicon counterparts was long postulated.[1] Early attempts to generate this compound ions in solution were met with skepticism, as the high electrophilicity of the silicon center made it extremely susceptible to coordination with solvents or counteranions.[1][3]

A significant breakthrough came with the work of J.Y. Corey in 1975, who proposed the now-classic hydride abstraction method from a hydrosilane using a trityl cation.[2][4] However, the choice of a sufficiently non-coordinating anion proved to be a critical challenge.

The "this compound ion problem" was finally resolved in 2002 with the landmark isolation and crystallographic characterization of the trimesitylthis compound ion, Mes₃Si⁺, by the groups of Reed and Lambert.[5][6][7] The use of a bulky mesityl group to sterically shield the silicon center and a weakly coordinating carborane anion, [HCB₁₁Me₅Br₆]⁻, were instrumental in preventing coordination and allowing for the observation of a truly three-coordinate silicon cation.[8][6][7][9] This discovery opened the floodgates for the exploration of this compound ion chemistry and their application as powerful catalysts.[1][10]

Generation of this compound Ions: Experimental Protocols

The generation of this compound ions requires meticulous experimental technique due to their high reactivity. The two primary methods employed are hydride abstraction and protolysis, both of which rely on the use of weakly coordinating anions (WCAs) to stabilize the resulting cation.

Hydride Abstraction from Hydrosilanes

This is the most common method for generating this compound ions. It involves the reaction of a hydrosilane with a strong hydride acceptor, typically a trityl salt of a WCA.

Protocol for the Synthesis of [Et₃Si(toluene)][B(C₆F₅)₄]

-

Reagents:

-

Triethylsilane (Et₃SiH)

-

Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄])

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

In a glovebox under an inert atmosphere, dissolve trityl tetrakis(pentafluorophenyl)borate in anhydrous toluene.

-

To this solution, add a stoichiometric amount of triethylsilane at room temperature.

-

The reaction is typically rapid, as evidenced by the disappearance of the characteristic yellow-orange color of the trityl cation and the formation of triphenylmethane.

-

The resulting solution of the triethylthis compound-toluene adduct can be used directly for subsequent reactions or characterized spectroscopically.

-

-

Notes: The choice of solvent is critical. Aromatic solvents like toluene or benzene (B151609) can coordinate to the this compound ion to form an arenium ion complex.[4] In less coordinating solvents, the this compound ion may be stabilized by the counteranion or another equivalent of the hydrosilane.

Protolysis of Silanes

This method involves the reaction of a silane (B1218182) with a strong Brønsted acid in the presence of a WCA. This approach is particularly useful for generating this compound ions that are not accessible via hydride abstraction.

Protocol for the Generation of Halogen-Substituted this compound Ions

-

Reagents:

-

Dialkylhalosilane (e.g., iPr₂SiHCl)

-

Reed's superacidic benzenium ion, [H(C₆H₆)]⁺[HCB₁₁H₅Br₆]⁻

-

Anhydrous benzene-d₆ for in situ NMR monitoring

-

-

Procedure:

-

In an NMR tube equipped with a J. Young valve and under an inert atmosphere, dissolve the dialkylhalosilane in anhydrous benzene-d₆.

-

Add a stoichiometric amount of the benzenium carboranate salt.

-

The reaction proceeds via protolysis of the Si-H bond, leading to the formation of the corresponding halogen-substituted this compound ion and H₂ gas.

-

The progress of the reaction and the formation of the this compound ion can be monitored directly by NMR spectroscopy.

-

Characterization Techniques

The characterization of highly reactive species like this compound ions requires a combination of spectroscopic and crystallographic methods.

NMR Spectroscopy

²⁹Si NMR spectroscopy is the most powerful tool for characterizing this compound ions in solution. The chemical shift (δ) of the silicon nucleus is highly sensitive to its coordination number and electronic environment.

-

Key Features:

-

Downfield Shift: Tricoordinate this compound ions exhibit significantly downfield ²⁹Si NMR chemical shifts compared to their tetracoordinate precursors. For example, the ²⁹Si NMR chemical shift of the "free" trimesitylthis compound ion is observed at 225.5 ppm, a dramatic shift from typical tetracoordinate silanes which resonate upfield of TMS.[2][6]

-

Solvent and Counteranion Effects: The observed ²⁹Si chemical shift can be influenced by weak coordination to solvent molecules or the counteranion. This has been a central point of discussion in determining the "freeness" of a this compound ion in solution.[11]

-

-

Experimental Considerations:

-

Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized NMR techniques are often employed to enhance signal intensity, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).

-

Measurements are typically performed in deuterated, non-coordinating solvents like benzene-d₆ or dichloromethane-d₂.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence for the structure of this compound ions in the solid state, including bond lengths, bond angles, and the coordination environment of the silicon atom.

-

Procedure:

-

Crystal Growth: Growing single crystals suitable for X-ray diffraction can be challenging due to the high reactivity of this compound ions. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly used.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the crystal, from which the atomic positions, bond lengths, and angles are determined and refined.

-

-

Key Structural Features of a "Free" this compound Ion:

-

Trigonal Planar Geometry: The sum of the C-Si-C bond angles around the silicon center is approximately 360°, indicating a planar, sp²-hybridized silicon atom.[7][12]

-

Short Si-C Bonds: The silicon-carbon bond lengths are significantly shorter than those in tetracoordinate silanes, reflecting the increased bond order.[12]

-

Separation from Counteranion and Solvent: In the crystal lattice, the this compound cation is well-separated from the counteranion and any solvent molecules, with no significant coordinating interactions.[6][7]

-

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound ions, providing a basis for comparison.

Table 1: Selected ²⁹Si NMR Chemical Shifts of this compound Ions

| This compound Ion Species | Counteranion/Solvent | ²⁹Si NMR Chemical Shift (ppm) |

| Mes₃Si⁺ | [HCB₁₁Me₅Br₆]⁻ in Benzene | 225.5 |

| Et₃Si⁺ | Toluene Adduct with [B(C₆F₅)₄]⁻ | 81.8 |

| iPr₃Si⁺ | [HCB₁₁H₅Br₆]⁻ (Anion Stabilized) | 97 |

| Donor-Stabilized Silyliumylidene Ion | Ni⁰ Ligand | 441.3 |

| Imine-Stabilized this compound Ion | Norbornene-based | 5.5 - 12.3 |

Note: The chemical shifts are highly dependent on the specific counteranion and solvent used.

Table 2: Structural Parameters of the Trimesitylthis compound Ion (Mes₃Si⁺)

| Parameter | Experimental Value (X-ray) |

| Bond Lengths (Å) | |

| Si-C (average) | 1.817 |

| Bond Angles (°) | |

| C-Si-C (average) | 119.97 |

| Sum of C-Si-C Angles | 359.9 |

Data obtained from the crystal structure of [Mes₃Si][HCB₁₁Me₅Br₆]·C₆H₆.[7][12]

Visualization of Key Pathways and Workflows

Graphviz diagrams are provided to illustrate important concepts in this compound ion chemistry.

Conclusion

The journey of the this compound ion from a theoretical curiosity to a well-characterized and synthetically useful species is a testament to the advancements in synthetic methodology and characterization techniques. No longer considered an elusive intermediate, this compound ions are now recognized as powerful super-electrophiles with broad applications in catalysis, including C-F bond activation and C-C bond formation.[3][4][13] This technical guide has provided a comprehensive overview of the history, generation, characterization, and catalytic applications of this compound ions. It is hoped that the detailed protocols, compiled data, and illustrative diagrams will serve as a valuable resource for researchers seeking to explore and exploit the rich chemistry of these fascinating reactive intermediates.

References

- 1. Synthesis, Characterization and Reactivity of a σ‐Donating Ni0‐Stabilized Silyliumylidene Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystallographic evidence for a free this compound ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. s3.smu.edu [s3.smu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Hydrodefluorination of perfluoroalkyl groups using this compound-carborane catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to Silylium Ion Stability

Abstract

Silylium ions (R₃Si⁺), the silicon analogues of carbenium ions, are highly reactive and potent Lewis acids whose existence in the condensed phase was long debated.[1][2] Their extreme electrophilicity makes them prone to interactions with solvents, counterions, and even weakly coordinating Lewis bases, complicating their isolation and characterization.[3][4] This guide provides an in-depth technical overview of the theoretical and computational methodologies used to predict, assess, and understand the stability of this compound ions. It is intended for researchers in computational chemistry, materials science, and drug development who are interested in the properties and potential applications of these reactive intermediates, particularly in catalysis.[1][5]

Introduction: The this compound Ion Challenge

The "this compound ion problem" historically centered on the difficulty of generating a truly "free," tricoordinate silicon cation in the condensed phase.[1] Unlike carbenium ions, which are readily observed, this compound ions possess a high propensity to expand their coordination sphere. Consequently, early claims of their synthesis were often re-evaluated as donor-stabilized species.

Computational chemistry has become an indispensable tool for addressing this challenge.[3] Theoretical calculations allow for the investigation of this compound ion geometry, electronic structure, and energetics in the gas phase and in solution, providing crucial evidence to support or refute experimental claims of generating free this compound ions.[6] These methods are vital for predicting the effects of substituents, solvents, and counterions on stability, and for calculating spectroscopic parameters like ²⁹Si NMR chemical shifts, which are a primary means of experimental characterization.[6][7]

Theoretical Frameworks for Stability Prediction

The stability of a this compound ion is not an absolute measure but is assessed relative to reference compounds or through the quantification of interactions that stabilize the electron-deficient silicon center. The primary stabilization strategies, which can be modeled computationally, are:

-

Steric Shielding: Employing bulky substituents (e.g., mesityl, tert-butyl) to physically block the silicon center from nucleophilic attack by solvents or counterions.

-

Electronic Stabilization: Utilizing substituents that can donate electron density to the cationic silicon center, primarily through π-conjugation with aryl groups or hyperconjugation.[6]

-

Intramolecular Coordination: Designing molecules where a Lewis basic moiety (e.g., a halogen, hydroborane, or metallocene) is tethered to the silicon center, providing internal stabilization.[1][4][7]

-

Weakly Coordinating Environments: The use of very weakly coordinating anions (WCAs), such as halogenated carboranes ([HCB₁₁H₅Br₆]⁻) or tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), and non-coordinating solvents is essential for isolating this compound ions.[1][7]

The logical interplay of these factors in determining the nature of the observed silicon cation is depicted below.

Caption: Logical flow for determining this compound ion character.

Methodologies for Computational Prediction

Key Experiments & Protocols

The primary experimental method for generating this compound ions is the Corey reaction , which involves hydride abstraction from a hydrosilane (R₃SiH) using a trityl cation ([Ph₃C]⁺) paired with a weakly coordinating anion.[1]

-

Experimental Protocol: Hydride Abstraction

-

Precursor: A solution of the parent hydrosilane (R₃SiH) is prepared in a dry, non-coordinating solvent (e.g., benzene (B151609), toluene, or o-dichlorobenzene).

-

Reagent: A solution of a trityl salt with a WCA, such as [Ph₃C][B(C₆F₅)₄], is added, typically at low temperature.

-

Reaction: The trityl cation abstracts the hydride from the silane, generating triphenylmethane (B1682552) (Ph₃CH) and the this compound ion salt.

-

Characterization: The resulting solution is analyzed primarily by multinuclear NMR spectroscopy (¹H, ¹³C, and especially ²⁹Si). In favorable cases, single crystals can be grown for X-ray diffraction analysis.[7]

-

Computational Protocols

Quantum chemical calculations are essential for interpreting experimental results. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of accuracy and computational cost.

-

Computational Protocol: DFT Analysis of this compound Ions

-

Structure Optimization: The geometry of the this compound cation, potential ion-solvent complexes, and ion-counteranion pairs are optimized. A common level of theory is the B3LYP functional with a 6-31G* or larger basis set.[6] For systems where dispersion forces are important (e.g., interactions with large anions or aromatic solvents), dispersion-corrected functionals like PW6B95-D3 are recommended.[8]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energetic Analysis: Single-point energy calculations are often performed with larger basis sets (e.g., 6-311+G(d,p)) on the optimized geometries. Stability is assessed using isodesmic reactions, where the number and type of bonds are conserved to facilitate error cancellation. For example, the stabilization energy afforded by phenyl groups can be calculated relative to a methyl group via: R₃Si⁺ + (CH₃)₃SiH → R₃SiH + (CH₃)₃Si⁺

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ²⁹Si NMR chemical shifts.[6] These calculations are highly sensitive to the geometry and electronic environment of the silicon atom and are a critical link between theory and experiment.[7]

-

Solvation Effects: The influence of the solvent can be approximated using continuum solvent models like the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF).[7][9]

-

The general workflow for a theoretical study is outlined in the diagram below.

Caption: Computational workflow for this compound ion analysis.

Quantitative Data and Analysis

Theoretical calculations provide quantitative data that serve as benchmarks for this compound ion stability. Key metrics include stabilization energies, interaction energies with potential Lewis bases (solvents, anions), and predicted NMR chemical shifts.

Table 1: Calculated Stabilization and Interaction Energies

This table summarizes isodesmic stabilization energies and benzene association energies for selected this compound ions, which indicate the degree of electronic stabilization and the propensity for solvent coordination, respectively.

| This compound Ion | Substituent (R) | Stabilization Energy¹ (kcal/mol) | Benzene Association Energy² (kcal/mol) | Computational Level | Reference |

| Me₃Si⁺ | Methyl | 0.0 (Reference) | -26.3 | B3LYP/6-31G | [6] |

| Ph₃Si⁺ | Phenyl | 24.3 | - | B3LYP/6-31G | [6] |

| Mes₃Si⁺ (Model)³ | 2,6-dimethylphenyl | 28.0 | -2.6 | B3LYP/6-31G* | [6] |

¹ Relative to Me₃Si⁺, calculated via the isodesmic reaction: R₃Si⁺ + Me₃SiH → R₃SiH + Me₃Si⁺. ² Energy released upon complexation with a single benzene molecule. A small value suggests a "free" ion. ³ Tris(2,6-dimethylphenyl)this compound was used as a close model for Trimesitylthis compound.

Table 2: Calculated vs. Experimental ²⁹Si NMR Chemical Shifts

The ²⁹Si NMR chemical shift is highly indicative of the silicon's coordination environment. Tricoordinate this compound ions exhibit characteristic large downfield shifts. A strong correlation between calculated and experimental values validates the theoretical model.

| This compound Ion / Complex | Experimental δ(²⁹Si) (ppm) | Calculated δ(²⁹Si) (ppm) | Method | Comment | Reference |

| Mes₃Si⁺ | 225.5 | 230.1 | GIAO/HF | Excellent agreement for the free ion. | [6] |

| Mes₃Si⁺ | 225.5 | 243.9 | GIAO/B3LYP | Excellent agreement for the free ion. | [6] |

| Et₃Si(benzene)⁺ | 83.6 | 80.4 | GIAO/HF | Calculation on benzene complex matches experiment, suggesting a stabilized ion, not a free one. | [6] |

| Et₃Si(benzene)⁺ | 83.6 | 106.5 | GIAO/DFT | Calculation on benzene complex matches experiment, suggesting a stabilized ion, not a free one. | [6] |

| Naphthalene-Si-H-B cation⁴ | 56.0 | 55.3 | DFT/Continuum Model | Strong agreement supports the hydroborane-stabilized this compound ion structure. | [7] |

⁴ Refers to the hydroborane-stabilized this compound ion with a naphthalene-1,8-diyl platform.

The data clearly illustrate the power of computation. For Mes₃Si⁺, the calculated shift for the free, tricoordinate ion matches the experimental value, providing strong evidence for its "free" nature.[6] Conversely, for Et₃Si⁺, the experimental shift can only be reproduced computationally by including an interacting benzene solvent molecule, indicating it is not a free ion in that medium.[6]

Conclusion

The theoretical prediction of this compound ion stability has moved from a niche academic question to a powerful tool in modern chemistry. Computational methods, particularly DFT, are no longer just supportive techniques but are predictive and essential for the design and interpretation of experiments involving these highly reactive species. By calculating geometries, stabilization energies, and NMR chemical shifts, researchers can distinguish between truly free this compound ions and donor-stabilized adducts, guiding the synthesis of novel catalysts and reagents with tunable Lewis acidity and reactivity. The synergy between advanced computation and experiment continues to drive progress in this challenging and rewarding field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ion - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scheringstiftung.de [scheringstiftung.de]

- 5. This compound ions in catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Competition for Hydride Between Silicon and Boron: Synthesis and Characterization of a Hydroborane‐Stabilized this compound Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Structure Analysis of Silylium Cations

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the methods used to analyze the electronic structure of silylium cations (R₃Si⁺), highly reactive silicon-based species analogous to carbenium ions.[1] For decades, their existence in the condensed phase was debated until the isolation of sterically protected examples.[2][3] Understanding their electronic structure is crucial due to their immense electrophilicity, potential as super Lewis acids, and growing applications in catalysis, including C-H and C-F bond activation.[2][4][5] This document details the key computational and experimental techniques employed to characterize these transient and stable cations.

Computational Analysis of Electronic Structure

Theoretical calculations are indispensable for understanding the geometry, stability, and bonding nature of this compound cations, which are often too reactive for extensive experimental study.

Density Functional Theory (DFT)

DFT is the most common computational tool for investigating this compound cations, providing insights into their optimized geometries, energies, and spectroscopic properties.

Methodology:

-

Functionals: Hybrid functionals such as B3LYP and M06-2X are frequently used.[6][7]

-

Basis Sets: Pople-style basis sets like 6-311++G** or Ahlrichs-type basis sets such as def-2TZVP are standard for achieving a balance between accuracy and computational cost.[6][7]

-

Solvent Effects: To model condensed-phase behavior, continuum solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are often applied.[6][8]

-

Frequency Calculations: These are performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[8]

The workflow for a typical computational analysis is outlined in the diagram below.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonds and lone pairs.[9][10] This method is particularly useful for quantifying charge distribution and hyperconjugative interactions that stabilize the electron-deficient silicon center.

Methodology:

-

Execution: NBO analysis is typically performed as a post-processing step on a converged DFT wavefunction using keywords like Pop=NBO in Gaussian software.[9]

-

Key Outputs:

-

Natural Population Analysis (NPA): Provides atomic charges, revealing the extent of positive charge localized on the silicon atom.

-

Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions between filled (donor) NBOs (e.g., σ bonds from substituents) and empty (acceptor) non-Lewis NBOs (e.g., the empty p-orbital on Si⁺). The stabilization energy (E⁽²⁾) is calculated via second-order perturbation theory.[11]

-

Studies show that increased σ-donation from substituents correlates with greater interaction strength and stability.[12] For β-silyl substituted cations, NBO and Natural Resonance Theory (NRT) analyses can determine the relative contributions of carbenium ion versus this compound ion resonance structures.[6]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ(r)), an observable quantity.[13][14] It provides a rigorous framework for partitioning molecular space into atomic basins and characterizing the nature of interatomic interactions.[13][15]

Methodology:

-

Analysis: QTAIM analysis is performed on a calculated electron density field. The process identifies critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0).[16]

-

Key Concepts:

-

(3, -1) Critical Point: Also known as a bond critical point (BCP), its presence between two nuclei (attractors) indicates a chemical bond.[16]

-

Properties at the BCP: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP characterize the bond. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions (like ionic or van der Waals), ρ(r) is low and ∇²ρ(r) is positive.[16]

-

This method allows for an unambiguous definition of bonding, which is crucial in analyzing the often-weak interactions between highly electrophilic this compound cations and weakly coordinating anions or solvent molecules.[8]

Experimental and Spectroscopic Characterization

While challenging, experimental techniques provide definitive proof of the structure and electronic environment of this compound cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing this compound ions in solution and the solid state.

Methodology:

-

Key Nucleus: ²⁹Si NMR is the most informative technique. The chemical shift (δ) of the silicon nucleus is highly sensitive to its coordination number and electronic environment.

-

Interpretation: "Free" or "naked" three-coordinate this compound ions exhibit significantly downfield-shifted ²⁹Si signals, typically >200 ppm.[17] In contrast, donor-stabilized or solvated species, where the silicon is four- or five-coordinate, show upfield shifts. For example, the ²⁹Si NMR chemical shift for the free trimesitylthis compound ion, Si(Mes)₃⁺, is observed at 225.5 ppm in solution and 226.7 ppm in the solid state.[1][17] Imine-stabilized this compound ions show signals in the range of 5.5–12.3 ppm, indicating a tetracoordinate silicon center.[7]

| Cation / Species | Counteranion / Solvent | δ(²⁹Si) (ppm) | Phase | Reference |

| Si(Mes)₃⁺ (Mes = 2,4,6-trimethylphenyl) | [HCB₁₁Me₅Br₆]⁻ | 225.5 | Solution | |

| Si(Mes)₃⁺ | [HCB₁₁Me₅Br₆]⁻ | 226.7 | Solid State | [17] |

| [(Et₃Si)₂H]⁺ | - | - | - | [1] |

| Me₃SiOTf | - | 43.0 | - | [1] |

| Imine-stabilized this compound ions (general) | [B(C₆F₅)₄]⁻ | 5.5 – 12.3 | Solution | [7] |

| Naphthalene-1,8-diyl Si/B hydronium ion (10⁺) | [B(C₆F₅)₄]⁻ | 56.0 | Solution | [18] |

| Cyclic polysilanylsilyl cation (8) | [B(C₆F₅)₄]⁻ | 95.3 | Solution | [19] |

Table 1: Key Experimental and Calculated ²⁹Si NMR Chemical Shifts for Selected this compound Cations and Related Species.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the existence of free this compound ions and precise geometric data.

Methodology:

-

Crystal Growth: Growing suitable crystals is challenging due to the high reactivity of this compound ions. It requires the use of very weakly coordinating anions (WCAs) like carboranes (e.g., [HCB₁₁Me₅Br₆]⁻) and careful control of temperature and solvent.[1][3]

-

Structural Determination: The crystal structure reveals bond lengths, bond angles, and the proximity of the cation to the anion and any solvent molecules.

The landmark crystal structure of [Mes₃Si]⁺[H-CB₁₁Me₅Br₆]⁻ provided the first definitive evidence for a free this compound ion.[3] The data showed a perfectly trigonal planar geometry around the silicon atom, with the sum of C-Si-C angles being 359.9°.[3][20] The Si-C bonds were significantly shorter than in neutral tetracoordinate silanes, consistent with sp² hybridization.[3]

| Species | Parameter | Experimental Value | Theoretical Value (Italics) | Reference |

| [Mes₃Si]⁺ | Sum of C-Si-C angles | 359.9° | - | [3][20] |

| [Mes₃Si]⁺ | Average Si-C bond length | 1.817 Å | 1.817 Å | [3][20] |

| Neutral Mes₃Si-Allyl (precursor) | Average Si-C bond length | 1.91 Å | - | [3] |

| Imine-stabilized this compound ion (2e) | N1–Si1 bond length | 1.839(3) Å | - | [7] |

| (CH₃)₃Si⁺···(CH₃)₃P complex | Si-P bond length | - | 2.01–2.03 Å | [12] |

| Ar₃Si⁺···(C₂H₅)₃P complex | Si-P bond length | - | 2.08–2.10 Å | [12] |

| Ar₃Si⁺···(C₂H₅)₃P complex | Si-P-R bond angle | - | up to 121° | [12] |

Table 2: Selected Geometric Parameters (Bond Lengths and Angles) for this compound Cations and Related Complexes.

Factors Influencing Electronic Structure and Stability

The electronic structure and stability of this compound cations are a delicate balance of several factors.

-

Steric Protection: Bulky substituents, such as mesityl groups, are essential to shield the electrophilic silicon center from nucleophilic attack by solvents or counterions, allowing for the isolation of "free" cations.[1][17]

-

Electronic Effects: The nature of the substituents (R in R₃Si⁺) influences stability. Alkyl groups provide internal stabilization through hyperconjugation.[21] Electron-withdrawing aromatic groups can destabilize the cation.[12]

-

Counteranion: The choice of a weakly coordinating anion (WCA) is critical. Highly delocalized, non-nucleophilic anions like carborates ([HCB₁₁Y₅X₆]⁻) or [B(C₆F₅)₄]⁻ are required to prevent covalent bond formation with the silicon center.[1]

-

Solvation: In solution, even weakly nucleophilic solvents can coordinate to the this compound ion, forming tetracoordinate or pentacoordinate species and diminishing its "free" character.[8][21] The binding energies of such complexes can be substantial (40-60 kcal/mol).[21]

| Complex | Interaction Energy (kcal/mol) | Computational Method | Reference |

| (CH₃)₃Si⁺···(CH₃)₃P | ~ -28 | DFT | [12] |

| General R₃Si(S)⁺ and R₂HSi(S)⁺ complexes | 40 - 60 | Ab initio | [8][21] |

Table 3: Calculated Interaction and Complex Binding Energies for this compound Cation-Lewis Base Complexes.

Conclusion

The electronic structure of this compound cations is a fascinating area of study, bridging fundamental chemical principles with practical applications in catalysis. A synergistic approach combining advanced computational methods like DFT, NBO, and QTAIM with definitive experimental techniques such as ²⁹Si NMR and X-ray crystallography is essential for a comprehensive understanding. This guide has outlined the core methodologies and key findings that empower researchers to probe the nature of these highly reactive and synthetically valuable species. The continued exploration of their electronic properties will undoubtedly pave the way for the design of novel catalysts and reagents.

References

- 1. This compound ion - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ec2-big-nse.de [ec2-big-nse.de]

- 6. researchgate.net [researchgate.net]

- 7. Imine-stabilized this compound ions: synthesis, structure and application in catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00168G [pubs.rsc.org]

- 8. s3.smu.edu [s3.smu.edu]

- 9. NBO [cup.uni-muenchen.de]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 12. sciencejournal.re [sciencejournal.re]

- 13. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 14. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. is.muni.cz [is.muni.cz]

- 17. Crystallographic evidence for a free this compound ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Competition for Hydride Between Silicon and Boron: Synthesis and Characterization of a Hydroborane‐Stabilized this compound Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cationic Si−H−Si Bridges in Polysilanes: Their Detection and Targeted Formation in Stable Ion Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for Silylium Intermediates: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Silylium ions (R₃Si⁺), the silicon analogues of carbocations, are highly reactive intermediates of significant interest in synthetic chemistry and materials science.[1] Their fleeting nature necessitates the use of sophisticated computational and experimental techniques for their characterization. This technical guide provides an in-depth overview of the application of quantum chemical calculations in concert with experimental methods to elucidate the structure, stability, and reactivity of this compound intermediates. Detailed computational protocols, experimental methodologies for synthesis and characterization, and a summary of key quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Introduction to this compound Intermediates

This compound ions are tricoordinate silicon cations that have long been a subject of fascination and controversy in chemistry.[2][3] Their high electrophilicity and Lewis acidity make them potent reagents and catalysts.[4] However, these same properties also contribute to their extreme reactivity and tendency to interact with solvents and counterions, making their isolation and characterization a significant challenge.[5]

Quantum chemical calculations have become an indispensable tool for studying these transient species, providing insights that are often difficult to obtain through experimental means alone. By modeling the electronic structure and energetics of this compound ions, researchers can predict their geometries, stabilities, and spectroscopic properties, as well as explore their reaction mechanisms.[6][7] This guide will delve into the practical aspects of performing and interpreting these calculations, alongside the experimental techniques used for their validation.

Computational Methodologies for this compound Ions

The accurate theoretical treatment of this compound ions requires careful selection of computational methods and basis sets. Density Functional Theory (DFT) has emerged as a workhorse for these systems, offering a good balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A typical DFT calculation for a this compound intermediate involves the following steps:

-

Structure Optimization: The first step is to determine the minimum energy geometry of the this compound ion. This is achieved by performing a geometry optimization, where the forces on each atom are minimized.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[8] These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections, as well as predicted vibrational frequencies that can be compared with experimental infrared (IR) or Raman spectra.[9][10][11]

-

Property Calculations: With the optimized geometry, various molecular properties can be calculated, including NMR chemical shifts, atomic charges, and molecular orbital energies.

A recommended DFT protocol for basic molecular computational chemistry suggests a step-by-step decision tree to choose a computational protocol that models the experiment as closely as possible, with a focus on achieving an optimal balance between accuracy, robustness, and efficiency through multi-level approaches.[12]

Recommended Functionals and Basis Sets

The choice of functional and basis set is critical for obtaining reliable results. For this compound ions, the following have been shown to be effective:

-

Functionals:

-

M06-L: This local meta-GGA functional has demonstrated good performance for main-group chemistry and is a suitable choice for geometry optimizations and energy calculations of this compound ions.[13]

-

B3LYP: This hybrid functional is widely used and often provides a good starting point for studying a variety of chemical systems, including this compound intermediates.[10] It is important to include a dispersion correction with this functional.[12]

-

-

Basis Sets:

-

6-31G(d,p) or 6-31G : These Pople-style basis sets, which include polarization functions on heavy atoms (d) and hydrogen atoms (p), are commonly used for geometry optimizations.[13]

-

aug-cc-pVTZ: For higher accuracy in energy and property calculations, augmented correlation-consistent basis sets of triple-zeta quality are recommended.[14]

-

Example Gaussian Input File

A typical input file for a geometry optimization and frequency calculation of a this compound ion using the Gaussian software package is structured as follows.[15][16][17]

Table 1: Summary of Computational Parameters for this compound Ion Calculations

| Parameter | Recommended Value/Method | Purpose |

| Software | Gaussian, ORCA, Q-Chem | Quantum chemical calculations |

| Method | Density Functional Theory (DFT) | Balances accuracy and cost |

| Functional | M06-L, B3LYP (with dispersion) | Electronic structure calculation |

| Basis Set (Geometry) | 6-31G(d,p) | Initial structure optimization |

| Basis Set (Energy) | aug-cc-pVTZ | High-accuracy single-point energy |

| Job Type | opt, freq | Geometry optimization & vibrational analysis |

| Solvation Model | PCM, SMD | To account for solvent effects |

Experimental Protocols for this compound Intermediates

Experimental studies are crucial for validating computational predictions and providing tangible evidence for the existence and structure of this compound ions.

Synthesis of this compound Ions

The generation of this compound ions in the condensed phase requires the use of weakly coordinating anions (WCAs) to prevent immediate reaction with the counterion.[1] Common synthetic strategies include:

-

Hydride Abstraction: This is a standard protocol where a hydrosilane is treated with a trityl salt of a WCA, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻. The trityl cation abstracts a hydride from the silane (B1218182) to generate the this compound ion.[3]

-

Protolysis: Dearylative or dehydrogenative protolysis using a strong Brønsted acid with a WCA, like [H(C₆H₆)]⁺[CHB₁₁H₅Br₆]⁻, can cleave Si-C or Si-H bonds to form the corresponding this compound ion.

-

Reaction with Carbonyl Derivatives: Imine-stabilized this compound ions have been synthesized through the reaction of a sulfide-stabilized this compound ion with various carbonyl compounds.[18]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound ions in solution. The ²⁹Si NMR chemical shift is particularly diagnostic of the electronic environment around the silicon atom.

-

Experimental Setup:

-

NMR spectra are typically recorded on high-field spectrometers (e.g., 300-500 MHz).[18]

-

Samples are prepared under an inert atmosphere using dry, oxygen-free solvents to prevent decomposition of the reactive this compound ions.[18]

-

For studying proteins with natural abundance in the presence of hundredfold more excipients, innovative analytical techniques are urgently needed to assess protein formulation stability.[19]

-

-

Key Observables:

-

²⁹Si Chemical Shift (δ): "Naked" or free this compound ions exhibit significantly downfield ²⁹Si NMR chemical shifts (e.g., 225.5 ppm for Mes₃Si⁺).[20] Interaction with solvents or counterions leads to a more shielded (upfield) chemical shift.[13][21] There is no direct correlation between the isotropic ²⁹Si NMR chemical shift and the charge at the silicon atom.[13][21]

-

Coupling Constants: ¹J(Si-C) and ²J(Si-P) coupling constants can provide valuable information about the bonding and geometry around the silicon center.[5]

-

Table 2: Experimental and Calculated ²⁹Si NMR Chemical Shifts for Selected this compound Ions

| This compound Ion | Counteranion/Solvent | Experimental δ(²⁹Si) (ppm) | Calculated δ(²⁹Si) (ppm) | Reference |

| Mes₃Si⁺ | [H-CB₁₁Me₅Br₆]⁻ / C₆H₆ | 225.5 | 226-230 | [20] |

| ⁱPr₃Si⁺ | [CHB₁₁H₅Br₆]⁻ | ~117 | - | [13] |

| Et₃Si⁺ | Toluene | - | ~109 | [13] |

| Me₃Si⁺ | (CH₃)₃P | - | ~28 | [7] |

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for this compound ions that can be crystallized.[22]

-

Experimental Protocol:

-

Crystallization: Crystals are grown by slowly cooling a supersaturated solution of the this compound salt in a suitable solvent.[23] For highly reactive species, crystallization is often performed at low temperatures.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[22]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.[22]

-

-

Key Structural Features:

-

Coordination Number: "Free" this compound ions exhibit a trigonal planar geometry with a coordination number of three for the silicon atom.[20][24]

-

Bond Lengths and Angles: Si-C bond lengths in this compound ions are significantly shorter than in their neutral silane precursors.[20][24] The C-Si-C bond angles are close to the ideal 120° for sp² hybridization.[20][24]

-

Quantitative Data Summary

The combination of computational and experimental methods provides a wealth of quantitative data that is essential for understanding the properties of this compound intermediates.

Table 3: Comparison of Experimental and Calculated Geometrical Parameters for the Mes₃Si⁺ Cation

| Parameter | Experimental Value | Calculated Value | Reference |

| Bond Lengths (Å) | |||

| Si-C (avg.) | 1.817 | 1.83 (avg.) | [20] |

| Bond Angles (°) | |||

| C-Si-C (avg.) | 120.0 | 120.0 | [20] |

| Sum of C-Si-C angles | 359.9 | 360.0 | [20] |

Table 4: Calculated Relative Energies of this compound Ion Isomers

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| HSi(S)CN | CCSD(T)/6-311+G(2d)//QCISD/6-311G(2d)+ZPVE | 0.0 | [25] |

| HSi(S)NC | CCSD(T)/6-311+G(2d)//QCISD/6-311G(2d)+ZPVE | 21.3 | [14] |

| HS-SiCN | CCSD(T)/6-311+G(2d)//QCISD/6-311G(2d)+ZPVE | 56.5 | [14] |

| HS-SiNC | CCSD(T)/6-311+G(2d)//QCISD/6-311G(2d)+ZPVE | 79.5 | [14] |

Logical Relationships and Workflows

Visualizing the workflow of quantum chemical calculations and the interplay between different experimental and theoretical approaches can aid in understanding the comprehensive characterization of this compound intermediates.

Conclusion

The study of this compound intermediates is a vibrant area of research that heavily relies on the synergy between quantum chemical calculations and advanced experimental techniques. This guide has provided a comprehensive overview of the key computational and experimental protocols used to investigate these reactive species. By following the detailed methodologies and utilizing the summarized quantitative data, researchers can confidently approach the characterization of novel this compound ions and further unravel their complex chemistry. The continued development of both theoretical models and experimental methods promises to shed even more light on the fascinating world of these silicon-based cations.

References

- 1. This compound ion - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic versus kinetic control in substituent redistribution reactions of this compound ions steered by the counteranion - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. s3.smu.edu [s3.smu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciencejournal.re [sciencejournal.re]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. gaussian.com [gaussian.com]

- 16. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 17. G03 sample input [cup.uni-muenchen.de]

- 18. Imine-stabilized this compound ions: synthesis, structure and application in catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00168G [pubs.rsc.org]

- 19. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of this compound (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. escholarship.org [escholarship.org]

- 25. researchgate.net [researchgate.net]

The Core Principles of Silylium Ion Chemistry: A Technical Guide for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silylium ions, the silicon analogues of carbocations (R₃Si⁺), have transitioned from elusive reactive intermediates to powerful tools in modern chemistry.[1][2] Characterized by their extreme electrophilicity and Lewis acidity, these species are pivotal in catalysis and synthetic chemistry. This guide provides an in-depth exploration of the fundamental principles of this compound ion chemistry, including their generation, structure, and reactivity. Detailed experimental protocols for their synthesis and characterization, alongside tabulated quantitative data and visual diagrams of key chemical pathways, offer a comprehensive resource for researchers in academia and industry.

Introduction to this compound Ions

This compound ions are tricoordinate silicon cations that have long been a subject of intense scientific interest and debate.[1] Their high reactivity, stemming from the electropositive nature of silicon, makes them exceptionally potent Lewis acids and electrophiles. The successful isolation and characterization of this compound ions have been made possible through the use of sterically bulky substituents and weakly coordinating anions (WCAs), which prevent the highly reactive silicon center from being quenched by solvents or counterions.[1][2] This breakthrough has paved the way for their application in a wide range of chemical transformations, including C-H and C-F bond activation, hydrosilylation, and polymerization reactions.[1][3]

Generation of this compound Ions

The most common and effective method for generating this compound ions in the condensed phase is through hydride abstraction from a precursor hydrosilane. This reaction is typically facilitated by a strong electrophile, most notably the trityl cation (triphenylmethyl cation, Ph₃C⁺), paired with a weakly coordinating anion.[1][4]

The general scheme for this process, often referred to as the Corey protocol, is as follows:

Caption: Hydride abstraction from a hydrosilane by a trityl cation.

The choice of the weakly coordinating anion is critical to the stability and reactivity of the resulting this compound ion. Carborane anions, such as [HCB₁₁H₅Br₆]⁻ and [B(C₆F₅)₄]⁻, are frequently employed due to their large size, chemical inertness, and low nucleophilicity.[2]

Structure and Bonding

The structure of this compound ions is heavily influenced by their electronic environment. In the absence of coordinating species, "free" this compound ions, such as the trimesitylthis compound ion, adopt a trigonal planar geometry around the silicon center, analogous to carbenium ions.[1] This planarity is indicative of sp² hybridization at the silicon atom, with the positive charge localized in the vacant p-orbital.

However, even with weakly coordinating anions, some degree of interaction between the cationic silicon center and the anion or solvent molecules can occur. These interactions can lead to distortions from ideal planarity. The extent of this interaction can be probed using techniques like X-ray crystallography and NMR spectroscopy.

Reactivity and Catalytic Applications

The high electrophilicity of this compound ions dictates their reactivity. They readily react with a wide range of nucleophiles and are potent catalysts for various organic transformations. One of the most significant applications of this compound ions is in the catalytic hydrodefluorination of C-F bonds, which are among the strongest single bonds in organic chemistry.

The catalytic cycle for hydrodefluorination is initiated by the this compound ion abstracting a fluoride (B91410) from the substrate to form a carbocation intermediate and a stable Si-F bond. The carbocation is then reduced by a hydrosilane, regenerating the this compound ion catalyst.

Caption: this compound ion catalytic cycle for hydrodefluorination.

Experimental Protocols

General Considerations for Handling this compound Ions

This compound ions are extremely sensitive to moisture and other nucleophiles. All manipulations should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under vacuum.

Synthesis of a Representative this compound Ion: [Et₃Si(toluene)][B(C₆F₅)₄]

This protocol describes the in-situ generation of the triethylthis compound-toluene complex.

Materials:

-

Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄])

-

Triethylsilane (Et₃SiH)

-

Anhydrous toluene (B28343)

-

Anhydrous deuterated benzene (B151609) (C₆D₆) for NMR analysis

Procedure:

-

In a glovebox, dissolve [Ph₃C][B(C₆F₅)₄] (e.g., 20 mg, 0.022 mmol) in anhydrous toluene (0.5 mL) in a vial equipped with a magnetic stir bar.

-

To this stirring yellow solution, add triethylsilane (e.g., 2.56 mg, 0.022 mmol) via microsyringe.

-

The reaction mixture should turn colorless upon addition of the silane, indicating the consumption of the trityl cation and formation of triphenylmethane (B1682552).

-

The resulting solution contains the [Et₃Si(toluene)]⁺[B(C₆F₅)₄]⁻ salt and can be used directly for subsequent reactions or characterized.

NMR Spectroscopic Characterization

Sample Preparation:

-

In a glovebox, transfer an aliquot of the reaction mixture into an NMR tube.

-

Add anhydrous deuterated benzene (C₆D₆) for locking and shimming.

-

Seal the NMR tube under an inert atmosphere.

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The formation of triphenylmethane will be evident by a characteristic singlet around 5.5 ppm. The signals for the ethyl groups on the this compound cation will be shifted downfield compared to the starting silane.

-

²⁹Si NMR: Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a heteronuclear correlation experiment such as ¹H-²⁹Si HMQC is often employed. The ²⁹Si chemical shift for this compound ions is highly deshielded. For instance, the ²⁹Si NMR chemical shift of the trimesitylthis compound ion is observed at 225.5 ppm.[2]

X-ray Crystallographic Analysis

Crystal Growth:

-

Growing single crystals of this compound ion salts suitable for X-ray diffraction can be challenging due to their high reactivity.

-

A common method is slow vapor diffusion of a non-coordinating anti-solvent (e.g., hexanes) into a concentrated solution of the this compound ion salt in a non-coordinating solvent (e.g., benzene or toluene) at low temperature (e.g., 5 °C).

Data Collection and Structure Refinement:

-

A suitable crystal is mounted on a goniometer under a cold stream of nitrogen.

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

-

The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the coordination environment of the silicon atom.

Quantitative Data Summary

Table 1: Selected ²⁹Si NMR Chemical Shifts of this compound Ions

| This compound Ion Species | Counteranion/Solvent | ²⁹Si Chemical Shift (ppm) |

| [Mes₃Si]⁺ | [HCB₁₁Me₅Br₆]⁻ in benzene | 225.5 |

| [(Et₃Si)₂H]⁺ | [B(C₆F₅)₄]⁻ | ~84 |

| [iPr₃Si]⁺ | [CHB₁₁Cl₁₁]⁻ in 1,2-C₆D₄Cl₂ | 130.4 |

| Imine-stabilized this compound ions | [B(C₆F₅)₄]⁻ | 5.5 - 12.3 |

| Me₃SiOTf (for comparison) | Neat | 43.0 |

Data sourced from multiple references, including[2].

Table 2: Selected Structural Parameters of this compound Ions from X-ray Crystallography

| This compound Ion Species | Counteranion | Si-C Bond Length (Å) (avg.) | C-Si-C Bond Angle (°) (avg.) | Sum of Angles around Si (°) |

| [Mes₃Si]⁺ | [H-CB₁₁Me₅Br₆]⁻ | 1.86 | 120.0 | 360.0 |

| Bis(this compound) ion 9²⁺ | [CHB₁₁Cl₁₁]⁻ | 1.860 | 116.4 | 349.1 |

| Imine-stabilized 2e | [B(C₆F₅)₄]⁻ | 1.831 | - | - |

Data for [Mes₃Si]⁺ and Bis(this compound) ion 9²⁺ from[5]. Data for Imine-stabilized 2e from[6]. Note that for the imine-stabilized ion, the relevant bond is Si-N, and the geometry is distorted from trigonal planar.

Logical Relationships in this compound Ion Chemistry

The stability and reactivity of this compound ions are governed by a delicate balance of several factors, including the steric bulk of the substituents, the coordinating ability of the solvent, and the nucleophilicity of the counteranion.

Caption: Interplay of factors affecting this compound ion stability.

Conclusion

The chemistry of this compound ions continues to be a vibrant and rapidly evolving field. Their exceptional reactivity, driven by the inherent electrophilicity of the silicon center, has established them as indispensable reagents and catalysts in contemporary chemistry. This guide has provided a foundational understanding of their core principles, from generation and characterization to their application in challenging chemical transformations. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of these remarkable chemical entities. Further exploration into the design of novel this compound ion catalysts and their application in asymmetric synthesis and materials science is anticipated to yield exciting new discoveries.

References

The Generation and Characterization of Novel Silylium Ion Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation and characterization of novel silylium ion species, highly reactive intermediates with significant potential in catalysis and synthetic chemistry. The document outlines key synthetic methodologies, detailed characterization protocols, and comparative data for a range of this compound ions.

Introduction to this compound Ions

This compound ions, the silicon analogues of carbocations (R₃Si⁺), are highly electrophilic species that have transitioned from elusive reactive intermediates to valuable tools in chemical synthesis.[1] Their high Lewis acidity and fluorophilicity make them potent catalysts for a variety of transformations, including C-F bond activation and Diels-Alder reactions.[2] The isolation and characterization of stable this compound ions have been made possible through the use of sterically demanding substituents and weakly coordinating anions (WCAs), which prevent the highly reactive silicon center from being quenched by nucleophiles.[3][4]

Generation of Novel this compound Ions

Several key strategies have been developed for the generation of this compound ions. The choice of method often depends on the nature of the desired this compound ion and the available starting materials.

Hydride Abstraction

A common and effective method for generating this compound ions is the abstraction of a hydride ion from a hydrosilane precursor using a strong electrophile, typically a trityl cation ([Ph₃C]⁺) paired with a WCA.[3][5] The driving force for this reaction is the formation of the stable triphenylmethane.

Use of Weakly Coordinating Anions (WCAs)

The stability of this compound ions in the condensed phase is critically dependent on the use of WCAs. These large, chemically robust anions, such as halogenated carboranes (e.g., [HCB₁₁Me₅Br₆]⁻) and dodecachlorododecaborate ([B₁₂Cl₁₂]²⁻), have a diffuse negative charge and minimal nucleophilicity, thus preventing coordination to the electrophilic silicon center.[4][6]

Protolysis of Silanes

Another effective method for generating this compound ions involves the protolysis of a silane (B1218182) bearing a suitable leaving group (e.g., H, Ph) with a strong Brønsted acid, such as a carborane acid.[5] This approach has been particularly successful in synthesizing hydrogen-substituted this compound ions.

Characterization of Novel this compound Ions

The unambiguous identification and characterization of novel this compound ions rely on a combination of spectroscopic and crystallographic techniques.

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a primary tool for characterizing this compound ions in solution. The chemical shift (δ) of the silicon nucleus is highly sensitive to its electronic environment. "Naked" or free this compound ions exhibit significantly downfield-shifted ²⁹Si NMR signals, typically in the range of +200 to +300 ppm, which is indicative of the highly deshielded nature of the tricoordinate silicon center.[4][6] In contrast, donor-stabilized or anion-coordinated this compound ions show more upfield shifts.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of the structure of a this compound ion in the solid state.[7] This technique allows for the precise determination of bond lengths, bond angles, and the coordination environment of the silicon atom. For a true this compound ion, the crystal structure will reveal a three-coordinate, trigonal planar geometry around the silicon center and a large separation from the counteranion.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of reported this compound ions.

Table 1: ²⁹Si NMR Chemical Shifts of Selected this compound Ions

| This compound Ion | Counteranion | Solvent | ²⁹Si Chemical Shift (ppm) | Reference |

| [(Mes)₃Si]⁺ | [HCB₁₁Me₅Br₆]⁻ | Benzene (B151609) | 225.5 | [4] |

| [(Mes)₃Si]⁺ | [HCB₁₁Me₅Br₆]⁻ | Solid State | 226.7 | [6] |

| [Et₃Si]⁺ | [B₁₂Cl₁₂]²⁻ | 1,2-Difluorobenzene | Not reported | [8] |

| [ⁱPr₃Si]⁺ | [B₁₂Cl₁₂]²⁻ | 1,2-Difluorobenzene | Not reported | [8] |

| [Me₃Si]⁺ | [B(C₆F₅)₄]⁻ | Not specified | 83.6 | [9] |

| [Hydroborane-stabilized this compound ion]⁺ | [B(C₆F₅)₄]⁻ | 1,2-Cl₂C₆D₄ | 56.1 | [10] |

| [Hydroborane-stabilized this compound ion]⁺ | [HCB₁₁Cl₁₁]⁻ | 1,2-Cl₂C₆D₄ | 56.1 | [10] |

| Quinoline-based silyliums | [B(C₆F₅)₄]⁻ | Not specified | 45-70 | [11] |

Table 2: Selected Crystallographic Data for this compound Ions

| This compound Ion Species | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination at Si | Reference |

| [(Mes)₃Si]⁺[HCB₁₁Me₅Br₆]⁻ | Si-C: ~1.86 | C-Si-C: ~120 | 3 (Trigonal Planar) | [6] |

| [Et₃Si]⁺₂[B₁₂Cl₁₂]²⁻ | Si-Cl: Significantly shorter than van der Waals radii | Not specified | 4 (Coordinated to anion) | [8] |

| [ⁱPr₃Si]⁺₂[B₁₂Cl₁₂]²⁻ | Si-Cl: Significantly shorter than van der Waals radii | Not specified | 4 (Coordinated to anion) | [8] |

| [ⁱPr₃Si(ODCB)]⁺[CHB₁₁Cl₁₁]⁻ | Si-Cl: ~2.33 | Cl-Si-C: ~109.7 | 4 (Solvent coordinated) | [12] |

| Et₃Si(CHB₁₁Cl₁₁) | Si-Cl: 2.334 | Not specified | 4 (Anion coordinated) | [13] |

| Hydroborane-stabilized this compound ion | Si-H: 1.59, Si-B: 2.458 | Si-H-B: 114 | 4 (Bridging Hydride) | [10] |

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and freshly distilled prior to use.

Protocol for this compound Ion Generation via Hydride Abstraction

This protocol describes the generation of a generic trialkylthis compound ion using a trityl salt.

-

Preparation of the Trityl Salt Solution: In a glovebox, dissolve one equivalent of the trityl salt (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) in a minimal amount of a suitable non-coordinating solvent (e.g., dry benzene or toluene).

-

Addition of the Hydrosilane: To the stirred trityl salt solution at room temperature, add a solution of one equivalent of the corresponding trialkylsilane (R₃SiH) in the same solvent dropwise over 5-10 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic color of the trityl cation and the formation of a precipitate (if the this compound salt is insoluble).

-

Isolation of the this compound Ion:

-

If a precipitate forms: Isolate the solid by filtration, wash with a small amount of a non-coordinating solvent (e.g., pentane (B18724) or hexane), and dry under vacuum.

-

If no precipitate forms: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., a concentrated solution in benzene layered with hexane).

-

Protocol for ²⁹Si NMR Spectroscopic Characterization

-

Sample Preparation: In a glovebox, dissolve a small amount (5-10 mg) of the synthesized this compound ion salt in a deuterated, non-coordinating solvent (e.g., C₆D₆, CD₂Cl₂, or 1,2-difluorobenzene-d₄) in an NMR tube.

-

Instrument Parameters:

-

Use a high-field NMR spectrometer.

-

Employ a pulse sequence that accounts for the long relaxation times of the ²⁹Si nucleus, such as a longer pulse delay (e.g., 5-10 seconds) or a DEPT sequence if applicable.[14]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from several hundred to many thousands depending on the sample concentration.

-

Reference the spectrum to an external standard, such as tetramethylsilane (B1202638) (TMS).

-

Protocol for Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the this compound ion salt suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a suitable holder (e.g., a glass fiber or a cryo-loop).[7]

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.

-

Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.[15]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[16]

-

Conclusion

The field of this compound ion chemistry has matured significantly, providing chemists with a powerful class of super-electrophiles for catalysis and synthesis. The generation of novel this compound ions, facilitated by robust synthetic methodologies and the use of weakly coordinating anions, continues to expand the scope of their applications. Rigorous characterization by ²⁹Si NMR spectroscopy and single-crystal X-ray diffraction is essential for confirming the identity and understanding the reactivity of these fascinating species. This guide provides a foundational framework for researchers to explore the generation and characterization of novel this compound ions, paving the way for future discoveries in this exciting area of chemistry.

References

- 1. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of this compound (R3Si+) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geo.umass.edu [geo.umass.edu]

- 3. Reactive p-block cations stabilized by weakly coordinating anions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ion - Wikipedia [en.wikipedia.org]

- 5. ec2-big-nse.de [ec2-big-nse.de]

- 6. Crystallographic Evidence for a Free this compound Ion [escholarship.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Synthesis, characterization, and crystal structures of this compound compounds of the weakly coordinating dianion [B(12)Cl(12)](2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pascal-man.com [pascal-man.com]

- 10. Competition for Hydride Between Silicon and Boron: Synthesis and Characterization of a Hydroborane‐Stabilized this compound Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 14. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 15. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

The Crucial Role of Weakly Coordinating Anions in the Stabilization of Elusive Silylium Ions: A Technical Guide

Abstract

Silylium ions (R₃Si⁺), the silicon analogues of carbocations, have long been a subject of intense academic curiosity due to their extreme electrophilicity and potential as powerful Lewis acid catalysts. Their fleeting nature in the condensed phase, however, has posed a significant challenge to their isolation and characterization. This technical guide delves into the pivotal role of weakly coordinating anions (WCAs) in mitigating the high reactivity of this compound ions, thereby enabling their study and application. We will explore the fundamental principles of this compound ion stabilization, provide a comparative analysis of various WCAs, present detailed experimental protocols for the generation of this compound ions, and offer insights into their characterization. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development who are interested in the synthesis, stabilization, and application of these highly reactive silicon-based cations.

Introduction: The Challenge of Isolating this compound Ions

This compound ions, characterized by a trivalent, positively charged silicon atom, are exceptionally strong electrophiles.[1][2] This high reactivity leads them to readily coordinate with almost any potential Lewis base, including solvents, counterions, and even the C-H bonds of alkyl substituents.[1][3] Consequently, the existence of truly "free" this compound ions in the condensed phase is still a matter of debate.[3]

The key to studying these reactive species lies in the use of weakly coordinating anions (WCAs). These large, chemically robust anions possess a delocalized negative charge, which minimizes their nucleophilicity and their tendency to form strong covalent bonds with the this compound cation.[1][2] Instead of a direct bond, the interaction is often described as a "tight ion pair" or an "ion-like" species, where the cationic character of the silicon center is largely preserved.[1][2]

The Role of Weakly Coordinating Anions (WCAs)

The ideal WCA for this compound ion stabilization should exhibit the following characteristics:

-

Low Nucleophilicity: The anion must have a very low tendency to donate its electron pair to the electrophilic silicon center.

-

Chemical Inertness: It must be stable towards the highly reactive this compound ion and not undergo degradation, such as fluoride (B91410) abstraction.[1] For instance, fluoroantimonates like [SbF₆]⁻, while weakly coordinating, are unsuitable for stabilizing this compound ions as they lead to the formation of Si-F bonds.[4]

-

Large Size: A larger anionic radius helps to disperse the negative charge and increase the distance between the cation and anion, further weakening their interaction.

-

Steric Bulk: Bulky substituents on the anion can provide a steric shield around the cation, preventing coordination from other species.

Common classes of WCAs employed in this compound ion chemistry include:

-

Perfluorinated Tetraphenylborates: [B(C₆F₅)₄]⁻ is a widely used WCA that has been successful in stabilizing this compound ions, particularly those with sterically demanding substituents on the silicon atom.[3][4]

-

Carboranes: Halogenated carborane anions, such as [CHB₁₁Cl₁₁]⁻ and [CHB₁₁H₅Br₆]⁻, are among the least coordinating anions known and have been instrumental in the isolation and structural characterization of this compound ion-like species.[1][5][6]

-

Aluminates: Perfluoroalkoxyaluminates, like [Al(OC(CF₃)₃)₄]⁻, also serve as effective WCAs for stabilizing reactive cations.

The choice of WCA can significantly influence the properties and reactivity of the resulting this compound ion. The interplay between the steric bulk of the substituents on the silicon atom and the coordinating ability of the anion is crucial for achieving a stable, yet reactive, this compound ion species.[3][4]

Quantitative Data on this compound Ion Stabilization

The degree of "freeness" or cationic character of a this compound ion is often inferred from spectroscopic data, particularly ²⁹Si NMR chemical shifts. A more downfield chemical shift generally indicates a more electron-deficient, and therefore more cationic, silicon center.[7][8] The following table summarizes representative ²⁹Si NMR data for various this compound ions stabilized by different WCAs.

| This compound Ion Cation | Weakly Coordinating Anion (WCA) | Solvent | ²⁹Si NMR Chemical Shift (ppm) | Reference |

| [Mes₃Si]⁺ | [HCB₁₁Me₅Br₆]⁻ | Toluene | 225.5 | [7] |

| [i-Pr₃Si(toluene)]⁺ | [HCB₁₁H₅Cl₆]⁻ | Toluene | Not Reported | [9] |

| [Et₃Si(toluene)]⁺ | [B(C₆F₅)₄]⁻ | Toluene | Not Reported | [10] |

| [(Me₃Si)₂H]⁺ | [B(C₆F₅)₄]⁻ | Not Specified | Not Reported | [7] |

| [Me₂Si(DMAP)₂]²⁺ | Not Specified | Not Specified | Not Reported | [2] |

| [Et₃Si-H-SiEt₃]⁺ | [B(C₆F₅)₄]⁻ | Not Specified | Not Reported | [11] |

| Hydroborane-stabilized this compound ion | [B(C₆F₅)₄]⁻ | 1,2-Cl₂C₆D₄ | 56.0 | [12][13] |

| Precursor to hydroborane-stabilized this compound ion | - | 1,2-Cl₂C₆D₄ | 18.9 | [12][13] |

Note: "Mes" refers to the mesityl group (2,4,6-trimethylphenyl). DMAP is 4-dimethylaminopyridine. The table highlights the significant downfield shift observed for the trimesitylthis compound ion, indicative of a highly "naked" cationic silicon center.

Experimental Protocols

The most common method for generating this compound ions is the hydride abstraction from a hydrosilane using a trityl cation (Ph₃C⁺) paired with a WCA.[5] The thermodynamic driving force for this reaction is the formation of the stable triphenylmethane (B1682552) (Ph₃CH).

General Synthesis of a Trityl Salt with a Weakly Coordinating Anion (e.g., [Ph₃C][B(C₆F₅)₄])

This protocol is adapted from established literature procedures.

Materials:

-

Trityl chloride (Ph₃CCl) or Trityl bromide (Ph₃CBr)

-

A salt of the weakly coordinating anion, e.g., Li[B(C₆F₅)₄] or Ag[B(C₆F₅)₄]

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Dissolve the trityl halide in the anhydrous solvent.

-

In a separate flask, dissolve the WCA salt in the same solvent.

-

Slowly add the WCA salt solution to the trityl halide solution at room temperature with stirring.

-

A precipitate of the insoluble salt (e.g., LiCl or AgBr) will form.

-

Stir the reaction mixture for several hours to ensure complete reaction.

-

Filter the mixture through a cannula or a filter frit to remove the precipitated salt.

-

The filtrate contains the desired tritylium (B1200429) salt, [Ph₃C][WCA].

-

The solvent can be removed under vacuum to yield the product as a solid, which should be stored under an inert atmosphere.

General Protocol for the Generation of a this compound Ion

This protocol describes the hydride abstraction from a trialkylsilane.

Materials:

-

Trialkylsilane (R₃SiH)

-

Tritylium salt of a WCA (e.g., [Ph₃C][B(C₆F₅)₄])

-

Anhydrous, non-coordinating, and ideally aromatic solvent (e.g., benzene-d₆, toluene-d₈ for NMR monitoring)

Procedure:

-

Work under a strict inert atmosphere.

-

In an NMR tube or a Schlenk flask, dissolve the tritylium salt of the WCA in the deuterated aromatic solvent.

-

Add a stoichiometric amount of the trialkylsilane to the solution.

-

The reaction is typically rapid at room temperature. The formation of the this compound ion can be monitored by NMR spectroscopy, observing the disappearance of the Si-H resonance in the ¹H NMR spectrum and the appearance of a new downfield-shifted signal in the ²⁹Si NMR spectrum.

-

The by-product, triphenylmethane, will also be present in the solution.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in this compound ion chemistry.

References

- 1. Synthesis of a Counteranion‐Stabilized Bis(this compound) Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00672D [pubs.rsc.org]

- 4. Reactive p-block cations stabilized by weakly coordinating anions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec2-big-nse.de [ec2-big-nse.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound ion - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Competition for Hydride Between Silicon and Boron: Synthesis and Characterization of a Hydroborane‐Stabilized this compound Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Bulwark Effect: How Bulky Substituents Enable the Isolation of Elusive Silylium Ions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary